An In-depth Technical Guide to 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8): Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8): Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-methyl-4H-3,1-benzoxazin-4-one, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will delve into its core properties, provide a robust and verifiable synthesis protocol, explore its chemical reactivity, and discuss its established role as a precursor to pharmacologically active molecules, particularly as an inhibitor of serine proteases.
Introduction: The Versatile Benzoxazinone Core
2-Methyl-4H-3,1-benzoxazin-4-one, registered under CAS number 525-76-8, is a crystalline solid belonging to the benzoxazinone class of heterocyclic compounds. Its structure, featuring a fused benzene and oxazinone ring, contains two key reactive sites. This inherent reactivity makes it an exceptionally valuable starting material for the synthesis of more complex molecules, most notably quinazolinones, which are scaffolds found in numerous therapeutic agents.[1][2] Beyond its role as a synthetic intermediate, the benzoxazinone core itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3] This guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, characterize, and utilize this versatile compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible science. The identity and purity of 2-methyl-4H-3,1-benzoxazin-4-one can be unequivocally confirmed through the combination of its physical properties and spectroscopic data.
Physical and Chemical Properties
The compound typically appears as a white to light yellow crystalline solid.[2] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 525-76-8 | [4][5] |
| Molecular Formula | C₉H₇NO₂ | [2][4] |
| Molecular Weight | 161.16 g/mol | [2][4] |
| Melting Point | 79-82 °C | [2][4] |
| Boiling Point | 144-145 °C at 12 Torr | [6] |
| Density | 1.25 g/cm³ | [6] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Insoluble in water and xylene; moderately soluble in DMF and DMSO. | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides a definitive fingerprint of the molecule. The following data are compiled from authoritative sources and represent the expected spectral characteristics for 2-methyl-4H-3,1-benzoxazin-4-one.
| Spectroscopy | Key Peaks and Assignments | Source(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.29 (dd, 1H, Ar-H), 7.78 (ddd, 1H, Ar-H), 7.69 (d, 1H, Ar-H), 7.48 (ddd, 1H, Ar-H), 2.60 (s, 3H, CH₃) | [7] |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 164.1 (C=O, lactone), 153.2 (C=N), 149.4, 134.9, 127.0, 126.5, 126.3, 120.3 (Aromatic C), 22.2 (CH₃) | [7] |
| IR (Thin Film/KBr) | ~1760 cm⁻¹ (C=O, lactone carbonyl stretch), ~1624 cm⁻¹ (C=N, imine stretch) | [7] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₉H₇NO₂: 162.0555, found: 162.0553 | [7] |
Expert Insight: The differentiation between the benzoxazinone product and its N-acylanthranilic acid precursor is critically confirmed by ¹³C-NMR. The lactone carbonyl carbon (C=O) at ~164 ppm is a key indicator of successful cyclization.[8]
Caption: Chemical structure of 2-methyl-4H-3,1-benzoxazin-4-one.
Synthesis Protocol and Mechanistic Considerations
The most common and efficient synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the cyclization of anthranilic acid using acetic anhydride.[9][10] This method is reliable, high-yielding, and straightforward for most laboratory settings.
Detailed Experimental Protocol
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Acetic anhydride
-
Petroleum ether (40-60 °C)
-
Ethanol
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, rotary evaporator
-
TLC plates (Silica gel, EA:n-hexane 1:1 mobile phase)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add anthranilic acid (0.01 mol, 1.37 g) and an excess of acetic anhydride (15 mL). Add porcelain chips to ensure smooth boiling.
-
Reflux: Attach a reflux condenser and heat the mixture using a heating mantle to a gentle reflux (approximately 130-140°C). The original protocol suggests a lower temperature (35-40°C), but higher temperatures are also effective and common.[9] Maintain reflux for 50-60 minutes.
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the eluent. The product will have a distinct Rf value from the starting anthranilic acid.
-
Solvent Removal: After completion, allow the mixture to cool. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. This step is crucial as it drives the reaction to completion and simplifies purification.
-
Extraction and Purification: To the resulting solid residue, add petroleum ether (40-60 °C) and stir to extract the product. The N-acetylanthranilic acid intermediate is less soluble in petroleum ether. Decant the petroleum ether layer. Repeat this extraction step to maximize recovery.
-
Crystallization: Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product. For final purification, recrystallize the solid from ethanol to yield white crystals of 2-methyl-4H-3,1-benzoxazin-4-one.
-
Final Analysis: Dry the crystals and record the final yield and melting point (expected: 80-82 °C).[9] A typical yield is around 79%.[9]
Caption: Workflow for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
Chemical Reactivity: A Gateway to Quinazolinones
The utility of 2-methyl-4H-3,1-benzoxazin-4-one lies in its reactivity towards nucleophiles. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening followed by cyclization to form various N-heterocycles. This makes it a superior building block for creating libraries of pharmacologically relevant compounds.
The most significant reaction is with primary amines or hydrazines, which leads to the formation of 2-methyl-4(3H)-quinazolinones. This transformation is a cornerstone of many drug discovery programs.[2]
Caption: General reactivity pathway to form quinazolinones.
Pharmacological Profile: Serine Protease Inhibition
Benzoxazinones are a well-established class of serine protease inhibitors.[3] These enzymes, which include human leukocyte elastase (HLE) and chymotrypsin, play critical roles in inflammation and other physiological processes. Unregulated activity can lead to tissue damage, making them important drug targets.
Mechanism of Action
2-Methyl-4H-3,1-benzoxazin-4-one and its derivatives act as competitive, alternate substrate inhibitors.[11] The mechanism involves the nucleophilic attack by the active site serine residue on the electrophilic lactone carbonyl carbon of the benzoxazinone. This opens the heterocyclic ring and forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The rate of deacylation is typically very slow, leading to potent inhibition.[11][12]
Caption: Mechanism of serine protease inhibition by benzoxazinones.
Antimicrobial and Antifungal Activity
While the parent compound has shown some activity, its primary role is as a precursor for more potent derivatives. Quinazolinones synthesized from 2-methyl-4H-3,1-benzoxazin-4-one have demonstrated significant inhibitory effects against a range of plant fungal pathogens, including Sclerotium rolfsii and Rhizoctonia solani.[3] Similarly, various 2-aryl substituted derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]
Safety and Handling
As a laboratory chemical, proper handling of 2-methyl-4H-3,1-benzoxazin-4-one is essential. It is classified as a hazardous substance.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[4]
-
Handling: Use only in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
First Aid:
Conclusion
2-Methyl-4H-3,1-benzoxazin-4-one is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis and drug discovery. Its straightforward, high-yield synthesis and its predictable reactivity make it an ideal starting point for creating diverse libraries of quinazolinones and other heterocyclic compounds. Its inherent ability to act as a serine protease inhibitor provides a mechanistic foundation for the development of novel anti-inflammatory agents. This guide provides the essential, validated information for researchers to confidently incorporate this valuable building block into their research and development programs.
References
- Nefisath P, Vishwanatha P, & Sudhakar Y N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
- Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574.
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved February 28, 2026, from [Link]
-
Valverde, M. G., et al. (2019). 4H-Benzo[d][14][15]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3590.
- Krapp, S., et al. (2018). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemistryOpen, 7(10), 809-817.
- Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
-
Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
- Shariat, M., Samsudin, M. W., & Zakaria, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57.
- Gilmore, J. L., et al. (1996). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-682.
- Wolf, E. V., et al. (2019). Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. Bioorganic & Medicinal Chemistry, 27(18), 115025.
- El-Sayed, G. A., et al. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egypt. J. Plant Prot. Res. Inst., 3(1), 10-21.
- El-Hashash, M. A., et al. (2021).
- Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
- Khan, I., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan, 35(3), 849-856.
- Field, L. D., et al. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
- El-Fattah, M. F. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 5771-5781.
-
Lamberth, C., et al. (2010). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][14][15]oxazin-4-one under Microwave Irradiation Conditions. Helvetica Chimica Acta, 93(12), 2407-2417.
Sources
- 1. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. ejppri.eg.net [ejppri.eg.net]
- 4. 2-甲基-4H-3,1-苯并噁嗪-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. scispace.com [scispace.com]
